4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole
Description
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4, a hydrazinyl group at position 2, and a methyl group at position 3. Thiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The fluorophenyl moiety enhances lipophilicity and bioavailability, while the hydrazinyl group provides reactivity for further derivatization, making this compound a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXGLLCHPERLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238170 | |
| Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-45-7 | |
| Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The reaction initiates with the nucleophilic attack of the thiosemicarbazide’s sulfur atom on the carbonyl carbon of 2-bromo-4-fluoroacetophenone, followed by dehydrohalogenation to form the thiazole ring. The methyl group at position 5 originates from the α-methyl moiety of the acetophenone derivative, while the 4-fluorophenyl group is retained from the aryl ketone.
General Procedure :
Spectroscopic Confirmation
The structural integrity of synthesized compounds is validated via:
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¹H NMR : Distinct singlet at δ 7.42 for the thiazole C5 proton and doublets for the 4-fluorophenyl group (δ 7.97–7.14).
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¹³C NMR : Characteristic C–F coupling signals at δ 163.70 (¹J<sub>C–F</sub> = 248.22 Hz).
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HRMS : Molecular ion peaks matching theoretical m/z values (e.g., m/z = 432.0738 for analogous compounds).
Cyclocondensation of Carbothioamides with α-Haloketones
An alternative route involves the cyclocondensation of preformed carbothioamides with α-haloketones, enabling modular substitution patterns.
Synthesis of Carbothioamide Intermediates
Carbothioamides are prepared by treating pyrazole-3-carbaldehydes with hydrogen sulfide in pyridine. For example:
Thiazole Ring Formation
The carbothioamide intermediate reacts with 2-bromo-4-fluoroacetophenone in ethanol under reflux:
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Conditions : 2-hour reflux in ethanol.
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Workup : Filtration and recrystallization from dioxane.
Table 1: Representative Yields from Cyclocondensation Reactions
| Substituent R<sup>1</sup> | Substituent R<sup>2</sup> | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| H | 4-Fluorophenyl | 85 | 198–200 |
| 4-Cl | 4-Methoxyphenyl | 73 | 150–152 |
| 3,4-Dimethoxy | 4-Nitrophenyl | 67 | 154–156 |
One-Pot Multicomponent Synthesis
A streamlined one-pot protocol reduces synthetic steps by combining acetyl derivatives, thiosemicarbazide, and acid catalysts.
Reaction Optimization
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Reactants : 1-(4-Fluorophenyl)ethanone, thiosemicarbazide, and HCl.
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Solvent : Ethanol.
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Conditions : 2-hour reflux.
Key Advantage : Eliminates intermediate isolation, enhancing throughput for high-volume synthesis.
Industrial-Scale Production Considerations
Scaling up laboratory protocols requires addressing solvent recovery, thermal management, and purity control:
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Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.
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Solvent Choice : Ethanol and dioxane are preferred for their low toxicity and ease of removal.
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Purification : Recrystallization from dioxane achieves >95% purity.
Optimization of Reaction Conditions and Yield Enhancement
Solvent and Temperature Effects
Chemical Reactions Analysis
Reactivity of the Hydrazinyl Group
The hydrazinyl (-NH-NH₂) moiety participates in condensation and cycloaddition reactions:
Schiff Base Formation
Reacts with aldehydes/ketones to form hydrazones:
text4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole + RCHO → 4-(4-Fluorophenyl)-5-methyl-2-(R-arylidenehydrazinyl)thiazole
Example :
Heterocyclization Reactions
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With malononitrile : Forms pyran derivatives under Knoevenagel conditions (Scheme 4 in ).
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With thiourea : Generates pyrimidine scaffolds via cyclocondensation .
Electrophilic Substitution
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Bromination : NBS selectively brominates the 5-position of the thiazole ring (Table 1, ).
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Alkylation : The 2-methyl group undergoes Arbuzov reaction with triethyl phosphite to form phosphonate intermediates .
Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids modifies the 4-fluorophenyl group, enhancing bioactivity .
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs:
| Reactants | Product Class | Application | Reference |
|---|---|---|---|
| Benzaldehydes + malononitrile | Pyran derivatives | Anticancer leads | |
| Elemental sulfur + phenyl isothiocyanate | Thiazole hybrids | Antimicrobial agents |
Biological Activity Correlations
Structural modifications directly impact pharmacological properties:
Computational Insights
Scientific Research Applications
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- 4-(4-Chlorophenyl)-2-hydrazinyl-5-methylthiazole : Replacing fluorine with chlorine in the aryl group (as in compound 4 from ) results in minimal conformational changes but alters crystal packing due to differences in halogen size and electronegativity. Single-crystal diffraction studies show isostructurality between fluorophenyl and chlorophenyl analogs, with slight lattice adjustments .
- 4-Methyl-2-phenylthiazole-5-carbohydrazide (2) : This compound () lacks the fluorophenyl group but shares the carbohydrazide functional group. Its synthesis involves hydrazine hydrate reacting with a methyl-phenyl thiazole precursor, similar to routes used for fluorophenyl derivatives .
Anticancer Activity
- Thiazole-Triazole Acetamides : Compounds like 9b (), which incorporate a 4-fluorophenyl-thiazole moiety, exhibit IC₅₀ values of 1.98 ± 1.22 μg/mL against HepG-2 cells, comparable to fluorophenyl-thiadiazole derivatives (IC₅₀ = 1.28 μg/mL, ). The fluorophenyl group enhances cellular uptake and target binding .
- Non-Fluorinated Analogs: 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., compound 7b, IC₅₀ = 1.61 ± 1.92 μg/mL) show slightly reduced potency compared to fluorinated analogs, highlighting fluorine’s role in improving bioactivity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine’s electronegativity increases thiazole ring stability and interaction with biological targets, as seen in 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine derivatives ().
- Bulkier Substituents : Bromophenyl or methoxyphenyl groups (e.g., compound 9c in ) reduce activity due to steric hindrance, whereas smaller halogens (F, Cl) maintain potency .
Physicochemical Properties
Notes:
- LogP values estimated using fragment-based methods.
Biological Activity
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thiazole precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10-20 |
| Escherichia coli | 15-25 |
| Candida albicans | 5-10 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.78 |
| HCT116 | 0.62 |
These findings suggest that this compound may act as a promising anticancer agent, potentially through mechanisms involving DNA topoisomerase inhibition .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, it is believed to inhibit DNA topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. The binding affinity and inhibition kinetics have been characterized through molecular docking studies, revealing insights into the compound's mechanism .
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various thiazole derivatives, including this compound, against clinical isolates of bacteria. Results indicated that this compound outperformed several standard antibiotics in terms of potency against resistant strains .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-fluorophenyl)-2-hydrazinyl-5-methylthiazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example, hydrazine hydrochloride reacts with acetyl-substituted precursors (e.g., 3-acetonyl-5-cyano-1,2,4-thiadiazole) under reflux in polar solvents like ethanol or THF. Temperature control (70–90°C) and stoichiometric ratios (1:1.2 for hydrazine:precursor) are critical to minimize byproducts. Reaction progress should be monitored via TLC or HPLC .
- Optimization : Adjusting substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) can enhance cyclization efficiency. Use anhydrous conditions to avoid hydrolysis of intermediates.
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
- Techniques :
- 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons) and hydrazinyl group (δ ~3.5–4.5 ppm for NH protons).
- FT-IR : Confirm N–H stretches (~3200–3400 cm⁻¹) and C=S/C–F vibrations (~1250–1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Protocol : Crystallize the compound in a suitable solvent (e.g., ethyl acetate/hexane). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for the fluorophenyl and thiazole rings. Validate hydrogen bonding (e.g., N–H⋯S interactions) with WinGX/ORTEP visualizations .
Advanced Research Questions
Q. What strategies address contradictions in reaction yields when substituting the hydrazinyl group?
- Analysis : Steric hindrance from bulky substituents (e.g., 4-methoxyphenyl) may reduce yields. Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. Compare electronic effects via Hammett plots .
- Resolution : Optimize solvent polarity (e.g., DMF for bulky groups) or employ microwave-assisted synthesis to accelerate slow steps.
Q. How do intermolecular interactions in crystal packing influence the compound’s physicochemical properties?
- Key Interactions :
- Hydrogen bonding : Hydrazinyl NH groups often form N–H⋯O/S bonds with adjacent molecules, stabilizing the lattice.
- π-π stacking : Fluorophenyl and thiazole rings contribute to stacking (distance ~3.5–4.0 Å), affecting solubility and melting points.
- Experimental Design : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .
Q. What computational methods predict the compound’s bioactivity, and how do they align with experimental data?
- Approach :
- Molecular docking : Screen against targets like p38 MAP kinase using AutoDock Vina.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS).
Q. How can crystallographic data resolve enantiomeric purity in chiral derivatives of this compound?
- Technique : Use anomalous dispersion (Cu Kα radiation) in X-ray diffraction to assign absolute configuration. Refine Flack parameters (SHELXL) and validate with circular dichroism (CD) spectra. For racemic mixtures, employ chiral HPLC post-crystallization .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing inconsistencies in biological assay data?
- Methods :
- Error Analysis : Apply Grubbs’ test to identify outliers in replicate experiments.
- Regression Models : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves.
Q. How should researchers handle discrepancies between computational and experimental spectroscopic data?
- Troubleshooting :
- NMR : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.
- IR : Confirm absence of moisture (e.g., KBr pellet drying).
- Revision : Adjust computational parameters (e.g., solvent model in Gaussian) to better match experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
